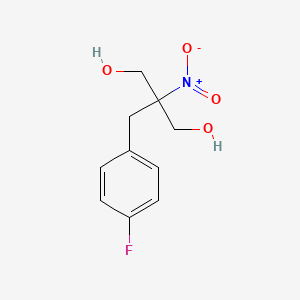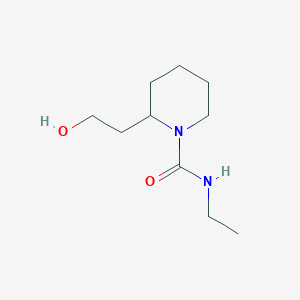
1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate
Descripción general
Descripción
1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is a chemical compound with the molecular formula C14H23NO6. It is known for its use in scientific research and as a synthetic intermediate . This compound is characterized by its piperidine ring structure, which is substituted with tert-butyl and dimethyl groups, as well as three carboxylate groups.
Métodos De Preparación
The synthesis of 1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate involves several steps. One common synthetic route includes the reaction of piperidine with tert-butyl and dimethyl substituents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct substitution pattern. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents on the piperidine ring are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, with studies focusing on its potential as a drug intermediate.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine ring structure allows it to bind to specific sites on these targets, modulating their activity. The tert-butyl and dimethyl groups contribute to the compound’s binding affinity and specificity, while the carboxylate groups enhance its solubility and reactivity .
Comparación Con Compuestos Similares
1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate can be compared with other similar compounds, such as:
1-Tert-butyl 3,5-dimethylbenzene: This compound has a similar tert-butyl and dimethyl substitution pattern but lacks the piperidine ring and carboxylate groups.
1-Tert-butyl 3,5-dimethyl piperidine-1,3-dicarboxylate: This compound is similar but has only two carboxylate groups instead of three, affecting its reactivity and solubility.
1-Tert-butyl 3,5-dimethyl piperidine-1-carboxylate: This compound has only one carboxylate group, making it less reactive and soluble compared to the tricarboxylate derivative.
The uniqueness of this compound lies in its combination of tert-butyl, dimethyl, and three carboxylate groups, which impart specific chemical properties and reactivity.
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O,5-O-dimethyl piperidine-1,3,5-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-14(2,3)21-13(18)15-7-9(11(16)19-4)6-10(8-15)12(17)20-5/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZBOYNXOLJHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol](/img/structure/B1391783.png)

![Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate](/img/structure/B1391789.png)


![Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate](/img/structure/B1391793.png)

![Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391796.png)




